molecular formula C16H12N6O B2982365 N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1219914-86-9

N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2982365
CAS No.: 1219914-86-9
M. Wt: 304.313
InChI Key: ASVDNVSBEVPXGB-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a combination of indazole, phenyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of o-phenylenediamine with formamide to form the indazole ring. Subsequent reactions introduce the phenyl and triazole groups through various organic synthesis techniques, such as nucleophilic substitution and condensation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: Biologically, N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: In medicine, this compound has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various applications, including the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indazole Derivatives: Other indazole derivatives, such as 1H-indazole-6-amine, share structural similarities and have been studied for their biological activities.

  • Triazole Derivatives:

Uniqueness: N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and biological activities. Its distinct structure and reactivity profile make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c23-16(19-12-7-6-11-9-17-20-14(11)8-12)15-10-18-22(21-15)13-4-2-1-3-5-13/h1-10H,(H,17,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVDNVSBEVPXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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